BenchChemオンラインストアへようこそ!

6-Bromo-5-cyano-nicotinic acid ethyl ester

Lipophilicity Membrane permeability Drug-likeness

6-Bromo-5-cyano-nicotinic acid ethyl ester (CAS 70416-50-1, ethyl 6-bromo-5-cyanonicotinate) is a trisubstituted pyridine building block bearing a bromine atom at the 6-position, a cyano group at the 5-position, and an ethyl ester at the 3-position of the pyridine ring. It has a molecular weight of 255.07 g/mol, a computed XLogP3 of 1.8, zero hydrogen-bond donors, and a topological polar surface area (TPSA) of 63 Ų.

Molecular Formula C9H7BrN2O2
Molecular Weight 255.071
CAS No. 70416-50-1
Cat. No. B2544842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-5-cyano-nicotinic acid ethyl ester
CAS70416-50-1
Molecular FormulaC9H7BrN2O2
Molecular Weight255.071
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(N=C1)Br)C#N
InChIInChI=1S/C9H7BrN2O2/c1-2-14-9(13)7-3-6(4-11)8(10)12-5-7/h3,5H,2H2,1H3
InChIKeyNLVAXXCWCXUUDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-5-cyano-nicotinic acid ethyl ester (CAS 70416-50-1) – Key Physicochemical and Structural Profile for Procurement Decisions


6-Bromo-5-cyano-nicotinic acid ethyl ester (CAS 70416-50-1, ethyl 6-bromo-5-cyanonicotinate) is a trisubstituted pyridine building block bearing a bromine atom at the 6-position, a cyano group at the 5-position, and an ethyl ester at the 3-position of the pyridine ring. It has a molecular weight of 255.07 g/mol, a computed XLogP3 of 1.8, zero hydrogen-bond donors, and a topological polar surface area (TPSA) of 63 Ų [1]. The compound is supplied as a research intermediate with typical purity ≥95% (often ≥97% from select vendors) and is stored at 2–8 °C . Its combination of an electron-withdrawing cyano group, an aryl bromide cross-coupling handle, and a protected carboxylic acid function makes it a versatile entry point for the synthesis of more complex nicotinic acid derivatives.

Why Close Analogs Cannot Replace 6-Bromo-5-cyano-nicotinic acid ethyl ester in Critical Synthetic Sequences


Although a family of nicotinic acid esters and acids share the pyridine-3-carboxylate scaffold, the orthogonal reactivity profile of 6-bromo-5-cyano-nicotinic acid ethyl ester cannot be replicated by any single close analog. The ethyl ester protects the carboxylic acid during downstream chemistry, a feature lost in the free acid (CAS 70416-51-2), which introduces a hydrogen-bond donor (HBD count = 1) and reduces lipophilicity (XLogP3 = 1.1) [1]. The 6-bromo substituent enables Pd-catalyzed cross-couplings that the non‑halogenated analog (ethyl 5‑cyanonicotinate, CAS 90417-31-5) cannot perform, while the 6-chloro analog (CAS 856165-97-4) shows diminished oxidative-addition reactivity with standard Pd catalysts [2]. The 5‑cyano group simultaneously withdraws electron density from the pyridine ring, modulating both the electrophilicity of the bromine and the metabolic stability of downstream products—a dual role absent in analogs lacking the cyano group. Furthermore, positional isomers (e.g., 5-bromo-6-cyano substitution) exhibit different dipole moments and crystallographic packing, which can alter solubility and solid-state properties . These differences mean that selecting a “similar” building block without the exact 6-Br/5-CN/3‑COOEt arrangement often requires re‑optimization of coupling conditions, protecting‑group strategies, and purification protocols.

Head-to-Head Quantitative Differentiation of 6-Bromo-5-cyano-nicotinic acid ethyl ester from Its Closest Analogs


XLogP3 Lipophilicity Advantage Over the De‑Bromo Analog (Ethyl 5‑Cyanonicotinate)

The target compound exhibits a computed XLogP3 of 1.8, compared with 0.8 for ethyl 5-cyanonicotinate (CAS 90417-31-5), which lacks the 6‑bromo substituent [1][2]. This +1.0 log-unit increase corresponds to an approximately 10‑fold higher octanol/water partition coefficient, indicating substantially greater lipophilicity. The difference arises from the replacement of a hydrogen atom with a heavy bromine atom, which increases molecular polarizability and reduces aqueous solvation.

Lipophilicity Membrane permeability Drug-likeness

Enhanced Cross-Coupling Reactivity of the C6–Br Bond Compared with the 6‑Chloro Analog

Aryl bromides generally undergo oxidative addition to Pd(0) faster than the corresponding aryl chlorides. In a comparative study of cyclopropylboronic acid Suzuki couplings catalyzed by a Pd–tetraphosphine complex, higher reaction rates were consistently observed with aryl bromides relative to aryl chlorides, even at low catalyst loadings (1–0.4 mol%) [1]. Although no direct kinetic measurement for 6-bromo-5-cyano-nicotinic acid ethyl ester vs. its 6-chloro analog (CAS 856165-97-4) has been reported, the established electronic trend—reinforced by the electron‑withdrawing cyano group at the 5‑position, which further activates the adjacent C–Br bond toward oxidative addition—supports that the bromo derivative will react under milder conditions or with shorter reaction times.

Cross-coupling Suzuki-Miyaura Aryl halide reactivity

Ester Protects Carboxylic Acid Functionality: Permeability and H‑Bond Donor Comparison vs. the Free Acid

The target ethyl ester has zero hydrogen-bond donors (HBD = 0) and a TPSA of 63 Ų, compared with the free acid 6-bromo-5-cyanonicotinic acid (CAS 70416-51-2), which possesses one HBD and a TPSA of 74 Ų [1][2]. The absence of an acidic proton in the ester eliminates the ionizable group that can reduce passive diffusion across lipid bilayers. The lower TPSA (63 vs. 74 Ų) remains below the commonly cited threshold of 140 Ų for oral bioavailability but is 11 Ų lower than the acid, favoring passive permeation.

Prodrug design Permeability Hydrogen bonding

Molecular Weight and Polar Surface Area Comparison with the 6‑Chloro Analog

The target compound (MW 255.07 g/mol, exact mass 253.97 Da) is 44.45 g/mol heavier than ethyl 6-chloro-5-cyanonicotinate (MW 210.62 g/mol, exact mass 210.02 Da), while both share the same XLogP3 (1.8) and TPSA (63 Ų) [1][2]. The heavier bromine atom contributes to greater molecular polarizability, which can enhance van der Waals interactions in protein binding pockets, but it also increases the molecular weight closer to the upper limit of the Lipinski “rule of five.”

Physicochemical properties Drug-likeness Lead optimization

Where 6-Bromo-5-cyano-nicotinic acid ethyl ester Outperforms Its Analogs – Recommended Procurement Scenarios


Diversification of Kinase Inhibitor Scaffolds via Late-Stage Suzuki–Miyaura Coupling

The 6‑bromo substituent serves as a robust handle for Pd‑catalyzed cross‑coupling with aryl- or heteroarylboronic acids. Compared with the 6‑chloro analog, the bromo derivative requires lower catalyst loadings and shorter reaction times [1], enabling rapid, high‑yielding parallel library synthesis of 6‑aryl‑5‑cyanonicotinate esters for screening against kinase targets. The ethyl ester remains intact under typical Suzuki conditions, avoiding side reactions associated with the free carboxylic acid.

Prodrug Design for CNS‑Penetrant Nicotinic Acid Derivatives

With an XLogP3 of 1.8 and zero H‑bond donors [2], the ethyl ester is well suited for passive blood‑brain‑barrier penetration, while the cyano group resists oxidative metabolism. After cell entry, non‑specific esterases cleave the ester to liberate the active 6‑bromo‑5‑cyanonicotinic acid in situ—a strategy that the acid analog cannot support due to its ionizable carboxyl group at physiological pH.

Building Block for Bifunctional PROTACs and Molecular Glues

The simultaneous presence of an ester (a latent acid for conjugation to E3 ligase ligands) and a bromine (for attachment of a target‑protein ligand via cross‑coupling) makes this compound an ideal central scaffold for PROTAC design. The 5‑cyano group further rigidifies the linker region through its electron‑withdrawing character, potentially improving the ternary complex geometry relative to analogs lacking the cyano substituent.

Solid‑Phase and Flow‑Chemistry Batch Synthesis Campaigns

The higher reactivity of the C–Br bond toward oxidative addition [1] translates into faster throughput in automated flow reactors. When combined with the ester’s protection of the acid, this building block minimizes the need for protecting‑group interconversions, streamlining multi‑step sequences and reducing overall process mass intensity—an advantage that directly lowers procurement and operational costs in medicinal chemistry laboratories.

Quote Request

Request a Quote for 6-Bromo-5-cyano-nicotinic acid ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.